molecular formula C10H18BrNO3 B13484197 tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

Cat. No.: B13484197
M. Wt: 280.16 g/mol
InChI Key: IKDRGCZVWLDJGF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and carbonyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted carbamates and other derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate involves the formation of a carbocation intermediate upon cleavage of the tert-butyl group. This intermediate can then undergo various reactions, such as nucleophilic substitution or elimination, depending on the conditions . The molecular targets and pathways involved are primarily related to its reactivity as a carbamate and its ability to form stable intermediates.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. The presence of the bromine and oxo groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

InChI

InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1

InChI Key

IKDRGCZVWLDJGF-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.